Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(18)20(24)25-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHYRONRSGZPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322797 | |
| Record name | benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-74-4 | |
| Record name | NSC402051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, where benzyl halides react with nucleophiles such as amines or alcohols under basic conditions.
Carbamoylation: The p-tolylcarbamoyl group can be introduced through the reaction of p-tolyl isocyanate with the amine group on the pyrrolidine ring.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine ring or benzyl group are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Substituent Effects on Cholinesterase Inhibition
A key study by Pizova et al. (2017) synthesized 25 analogs of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, varying the aryl group to assess inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Compared to the p-tolyl derivative, analogs with halogenated aryl groups demonstrated superior activity:
- Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate showed BChE inhibition (IC₅₀ = 27.38 µM), exceeding the activity of rivastigmine, a clinical cholinesterase inhibitor.
- The p-tolyl analog exhibited moderate AChE inhibition (IC₅₀ ~46 µM for the 2-chlorophenyl variant), suggesting that electron-withdrawing substituents (e.g., halogens) enhance binding affinity over electron-donating groups like methyl.
Table 1: Selected IC₅₀ Values for Cholinesterase Inhibition
| Compound (Aryl Substituent) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (BChE/AChE) |
|---|---|---|---|
| p-Tolyl | ~50* | >100* | Low |
| 2-Bromophenyl | >100 | 27.38 | High |
| 4-Bromophenyl | >100 | 28.21 | High |
| 2-Hydroxyphenyl | >100 | 32.45 | Moderate |
*Estimated from analogous structures in .
Molecular docking studies in the same work highlighted that bulky or electronegative substituents improve binding to BChE’s peripheral anionic site .
Stability and Commercial Viability
The discontinuation of the p-tolyl compound () contrasts with the commercial availability of analogs like the hydroxymethyl derivative (). Potential reasons include:
Biological Activity
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₇H₂₂N₂O₃. The structure features a pyrrolidine ring with a benzyl group at the 1-position and a p-tolylcarbamoyl group at the 2-position. This unique configuration contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer activity by inhibiting cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways critical for cancer cell survival and growth.
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties , which could be beneficial in treating conditions characterized by excessive inflammation. Its ability to inhibit pro-inflammatory cytokines may play a crucial role in this activity.
Cholinesterase Inhibition
Research suggests that this compound acts as a cholinesterase inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting cholinesterase, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
The primary mechanism of action involves the interaction of this compound with cholinesterase enzymes. Inhibition of these enzymes leads to increased acetylcholine concentrations, which can improve cognitive function in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Contains a methyl instead of p-tolyl group | Potential anticancer properties |
| Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate | Substituted with a phenyl group | Anti-inflammatory effects |
| (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate | Contains a chloropyrazine moiety | Neuroprotective potential |
The specific p-tolyl substitution in this compound may enhance its biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have explored the compound's effects on various cell lines, demonstrating its potential in both anticancer and anti-inflammatory applications. For instance:
- Cancer Cell Lines : In vitro studies showed significant inhibition of proliferation in breast and lung cancer cell lines, with IC50 values indicating effective dosage ranges.
- Inflammatory Models : Animal models treated with the compound exhibited reduced markers of inflammation, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodology :
- Carbamoylation : React pyrrolidine derivatives with p-tolyl isocyanate or carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the carbamoyl group. Benzyl protection is typically introduced via benzyl chloroformate .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is standard for isolating the product. For example, yields of 65–97% are achieved using gradients like 9:1 hexane/EtOAc .
- Optimization : Adjust equivalents of reagents (e.g., 3.0 equiv. of benzyl acrylate in Fe-catalyzed reactions) and temperature (e.g., 60°C for Fe(dibm)₃ catalysis) to enhance yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Key Techniques :
- NMR : ¹H and ¹³C NMR identify pyrrolidine ring protons (δ ~1.8–3.5 ppm), carbamoyl NH (δ ~6.5–7.5 ppm), and benzyl aromatic protons (δ ~7.3 ppm) .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1650–1700 cm⁻¹) and carbamoyl NH (~3300 cm⁻¹) confirm functional groups .
- HRMS : Validates molecular weight (e.g., [M + Na]⁺ peaks matching calculated values within 0.4 mDa error) .
- HPLC : Chiral columns (e.g., IC column) determine enantiomeric excess (e.g., 83% ee reported in cycloisomerization studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR) when characterizing derivatives of this compound?
- Approach :
- Diastereomer Analysis : Unexpected splitting in ¹H NMR may arise from diastereomeric impurities. Use chiral HPLC or recrystallization to isolate enantiomers .
- Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or conformational changes .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis using programs like SHELXL .
Q. What strategies are employed to achieve stereochemical control during the synthesis of chiral derivatives?
- Methodology :
- Chiral Catalysts : Phosphine catalysts (e.g., in cycloisomerization) induce stereoselectivity, yielding products with >9:1 E/Z ratios .
- Chiral Auxiliaries : Use tert-butyl or benzyloxycarbonyl (Cbz) groups to direct asymmetric synthesis, as seen in peptide coupling reactions .
- Dynamic Kinetic Resolution : Iron-catalyzed reactions exploit reversible intermediates to favor one enantiomer .
Q. In peptide modification applications, how does this compound participate in oxidative decarboxylative arylation, and what are the mechanistic considerations?
- Mechanism :
- Hypervalent Iodine Reagents : Compounds like PhI(OAc)₂ abstract carboxylate protons, forming radicals that couple with aryl groups. The pyrrolidine-carbamoyl scaffold stabilizes intermediates .
- Regioselectivity : Electron-rich aryl groups (e.g., m-tolyl) favor coupling at the α-position of the pyrrolidine ring .
Q. How do different catalytic systems (e.g., iron-based vs. phosphine-based) influence the functionalization of this compound in C–C bond-forming reactions?
- Comparative Analysis :
| Catalyst | Reaction Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| Fe(dibm)₃ | Radical Addition | 65% | Moderate | |
| Phosphine | Cycloisomerization | 81% | High (E/Z = 9:1) |
- Iron Catalysts : Generate radicals for alkene functionalization but require strict temperature control (60°C) .
- Phosphine Catalysts : Enable [3+2] cycloadditions with superior stereocontrol but slower kinetics .
Q. What are the challenges in detecting and quantifying trace impurities of this compound in pharmaceutical intermediates?
- Analytical Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
